molecular formula C10H14ClN3O B1490586 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine CAS No. 1344358-33-3

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine

Cat. No. B1490586
CAS RN: 1344358-33-3
M. Wt: 227.69 g/mol
InChI Key: VUBMOEUCHSUVGP-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” were not found, pyrimidines are generally synthesized through nucleophilic aromatic substitution (SNAr) reactions . The reaction involves the use of organolithium reagents, with the reactivity of the C-4 position of the halopyrimidines generally found to be strongly preferred over C-2 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” has a molecular weight of 183.64 . It is a powder at room temperature . The melting point is between 96-98 degrees Celsius .

Scientific Research Applications

Drug Discovery

The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Androgen Receptor Modulators

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . This suggests that “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” could potentially be used in the development of SARMs.

Organic Synthesis

“4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.

Pharmaceuticals

This compound can be used in the pharmaceutical industry . Its unique structure can be leveraged to develop new drugs with potential therapeutic applications.

Agrochemicals

“4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” can also be used in the production of agrochemicals . These chemicals are used in agriculture to protect crops and improve crop yields.

Dyestuffs

Lastly, this compound can be used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.

Future Directions

While specific future directions for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” are not available, the field of pyrrolidine derivatives is a promising area of research. The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery, with potential applications in the treatment of various human diseases .

properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-6-8-2-3-14(5-8)10-4-9(11)12-7-13-10/h4,7-8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBMOEUCHSUVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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